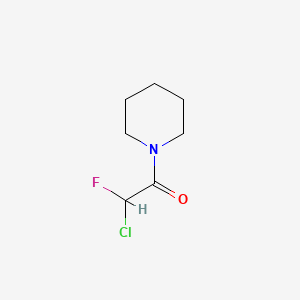
Diammonium bis(oxalato)palladate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diammonium bis(oxalato)palladate(2-) is a coordination compound consisting of palladium(II) ion coordinated with two oxalate ligands and two ammonium ions. The chemical formula for this compound is (NH4)2[Pd(C2O4)2]. It is known for its applications in various fields, including catalysis and materials science.
準備方法
Diammonium bis(oxalato)palladate(2-) can be synthesized through several methods. One common synthetic route involves the reaction of palladium(II) chloride with oxalic acid in the presence of ammonium hydroxide. The reaction proceeds as follows:
[ \text{PdCl}_2 + 2 \text{C}_2\text{O}_4^{2-} + 2 \text{NH}_4^+ \rightarrow (NH_4)_2[Pd(C_2O_4)_2] + 2 \text{Cl}^- ]
Another method involves the reaction of palladium(II) oxide with oxalic acid and ammonium hydroxide. The reaction conditions typically require an aqueous medium and controlled temperature to ensure the formation of the desired product.
化学反応の分析
Diammonium bis(oxalato)palladate(2-) undergoes various chemical reactions, including:
Substitution Reactions: The oxalate ligands can be substituted by other ligands such as chloride or nitrate under appropriate conditions.
Reduction Reactions: The palladium(II) center can be reduced to palladium(0) using reducing agents like hydrogen gas or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, where the palladium(II) center is oxidized to higher oxidation states.
Common reagents used in these reactions include hydrochloric acid, nitric acid, hydrogen gas, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Diammonium bis(oxalato)palladate(2-) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Materials Science: The compound is utilized in the synthesis of palladium-based materials, which have applications in electronics and nanotechnology.
Biological Studies: It is studied for its potential cytotoxic effects and interactions with biological molecules.
Industrial Applications: The compound is used in the production of palladium-based catalysts for industrial processes.
作用機序
The mechanism of action of diammonium bis(oxalato)palladate(2-) involves the coordination of palladium(II) with oxalate ligands. The oxalate ligands stabilize the palladium(II) center and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Diammonium bis(oxalato)palladate(2-) can be compared with other palladium(II) oxalate complexes, such as potassium bis(oxalato)palladate(2-) and silver bis(oxalato)palladate(2-). These compounds share similar coordination environments but differ in their counterions and specific applications. The uniqueness of diammonium bis(oxalato)palladate(2-) lies in its ammonium counterions, which can influence its solubility and reactivity.
Similar compounds include:
- Potassium bis(oxalato)palladate(2-)
- Silver bis(oxalato)palladate(2-)
- Palladium(II) oxalate complexes with different ligands
特性
分子式 |
C4H8N2O8Pd |
|---|---|
分子量 |
318.54 g/mol |
IUPAC名 |
diazanium;oxalate;palladium(2+) |
InChI |
InChI=1S/2C2H2O4.2H3N.Pd/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);2*1H3;/q;;;;+2/p-2 |
InChIキー |
LCIXDUJWYFCUSK-UHFFFAOYSA-L |
正規SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-6-Benzothiazolesulfonyl chloride](/img/structure/B12835494.png)
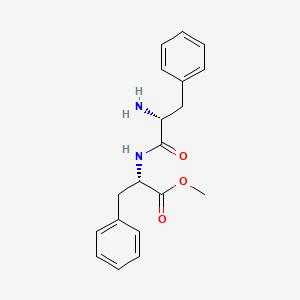
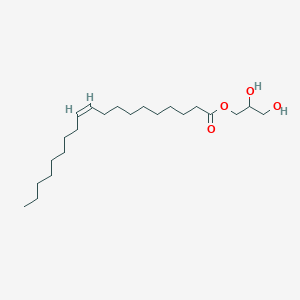

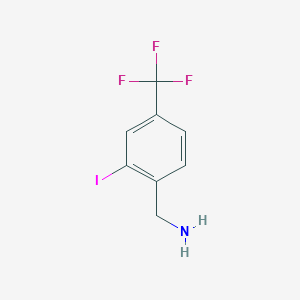

![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)

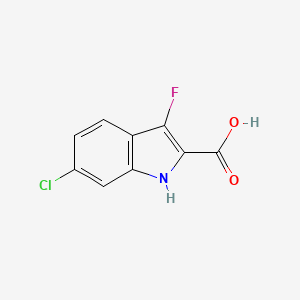
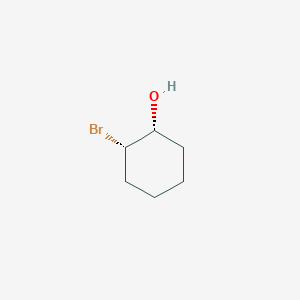
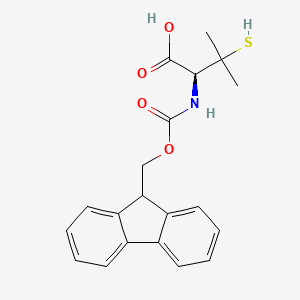
![tert-Butyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B12835553.png)
